2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide
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Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including the mentioned chemical, often involves the stepwise alkylation of sulfur atoms and acylation of nitrogen atoms, starting from 5-amino-1,3,4-thiadiazole-2-thiol as a common precursor. For instance, the design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors revealed that some truncated analogs retained the potency of BPTES with improved solubility, highlighting the significance of structural modifications in enhancing drug-like properties (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including our compound of interest, showcases a variety of interactions that contribute to their stability and reactivity. For example, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide exhibits intramolecular interactions and hydrogen bonding that influence its crystal structure and potentially its biological activity (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, contributing to their versatility in pharmaceutical and chemical applications. The synthesis processes often involve nucleophilic substitution reactions, condensation, and cyclization, which are crucial for introducing functional groups that modulate biological activity and chemical properties. The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives exemplifies the methodological diversity in producing thiadiazole compounds with varied functional groups for potential pharmacological applications (Sych et al., 2016).
Scientific Research Applications
Anticancer Properties
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a related compound, demonstrates anticancer potential. Its synthesis involves 5-amino-1,3,4-thiadiazole-2-thiol and shows anticancer activity in vitro as per the "60 lines screening" protocol of the National Cancer Institute Development Therapeutics Program (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog of 5-amino-1,3,4-thiadiazole-2-thiol, is a potent inhibitor of kidney-type glutaminase (GLS). This molecule has been crucial in exploring the therapeutic potential of GLS inhibition (Shukla et al., 2012).
Anti-inflammatory and Analgesic Agents
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including those derived from 5-amino-1,3,4-thiadiazole-2-thiol, have shown significant anti-inflammatory and analgesic activity without gastrointestinal side effects (Sainy et al., 2009).
Antidepressant and Anxiolytic Properties
Various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibit marked antidepressant and anxiolytic properties. Compounds derived from 5-amino-1,3,4-thiadiazole-2-thiol are comparable in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).
Photodynamic Therapy Application
The synthesis of zinc phthalocyanine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol related compounds has applications in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Action
Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These compounds are promising for further studies due to their high antimicrobial activity (Sych et al., 2019).
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS2/c1-10(2)4(11)3-12-6-9-8-5(7)13-6/h3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOZEOYCVXUPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361611 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
CAS RN |
296879-33-9 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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